![molecular formula C30H38N2O3 B12561116 2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate CAS No. 189070-42-6](/img/structure/B12561116.png)
2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate is a complex organic compound with a molecular formula of C30H38N2O3 This compound is characterized by its biphenyl and pyrimidinyl groups, which are linked through a hexyloxy chain and an octanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl compound and a boronic acid derivative under palladium-catalyzed conditions.
Hexyloxy Substitution: The biphenyl intermediate is then subjected to a nucleophilic substitution reaction with hexyloxy groups, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Pyrimidinyl Addition: The next step involves the addition of the pyrimidinyl group to the hexyloxy-substituted biphenyl. This can be done through a nucleophilic aromatic substitution reaction.
Esterification: Finally, the compound undergoes esterification with octanoic acid in the presence of a catalyst such as sulfuric acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate involves its interaction with specific molecular targets. The biphenyl and pyrimidinyl groups can interact with enzymes or receptors, modulating their activity. The hexyloxy chain and octanoate ester may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4’-(Methoxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate
- 2-[4’-(Ethoxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate
- 2-[4’-(Butoxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate
Uniqueness
2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]pyrimidin-5-yl octanoate is unique due to its hexyloxy substitution, which imparts distinct physicochemical properties. This substitution can enhance the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, the octanoate ester provides a balance between hydrophilicity and hydrophobicity, contributing to its versatility in various research and industrial applications.
Propriétés
Numéro CAS |
189070-42-6 |
|---|---|
Formule moléculaire |
C30H38N2O3 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
[2-[4-(4-hexoxyphenyl)phenyl]pyrimidin-5-yl] octanoate |
InChI |
InChI=1S/C30H38N2O3/c1-3-5-7-9-10-12-29(33)35-28-22-31-30(32-23-28)26-15-13-24(14-16-26)25-17-19-27(20-18-25)34-21-11-8-6-4-2/h13-20,22-23H,3-12,21H2,1-2H3 |
Clé InChI |
MRSJASINWHUFLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


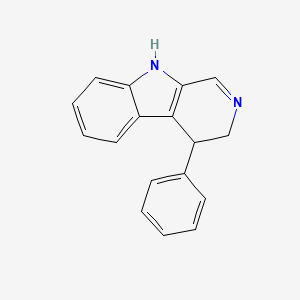
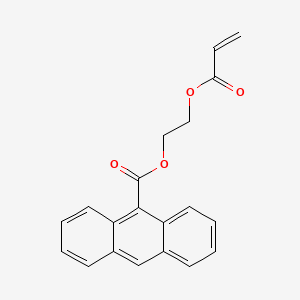
![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)
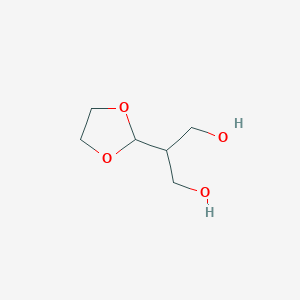
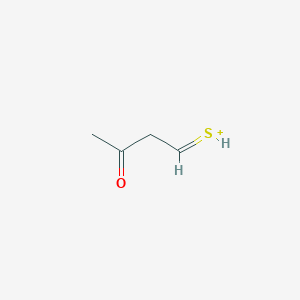
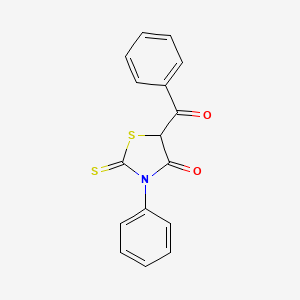
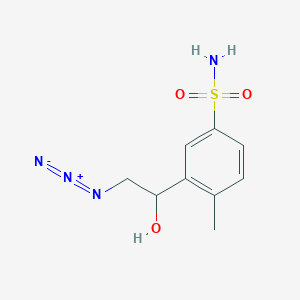
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
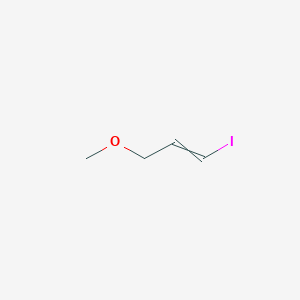
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

